

Unraveling TRC-766: A Tale of Two Molecules in Prostate Cancer Research

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Compound of Interest		
Compound Name:	TRC-766	
Cat. No.:	B2720347	Get Quote

The designation **TRC-766** refers to two distinct molecules that have emerged in the field of prostate cancer research. While sharing a common identifier, their mechanisms of action and therapeutic applications are fundamentally different. One is a biologically inactive small molecule utilized as a negative control in studies of protein phosphatase 2A (PP2A) activation, while the other, also known as ARV-766 or Luxdegalutamide, is a promising androgen receptor (AR) degrader that has advanced to clinical trials. This document provides a detailed overview of both entities for researchers, scientists, and drug development professionals.

TRC-766: The PP2A-Binding Negative Control

In the context of small molecule activators of protein phosphatase 2A (SMAPs), **TRC-766** serves as a crucial experimental control. It is structurally analogous to active SMAPs but is biologically inactive.[1][2]

Mechanism of Action

TRC-766 binds to the protein phosphatase 2A (PP2A), a key tumor suppressor, but fails to activate it.[1][2] This inactivity is attributed to the lack of a critical N-H sulfonamide hydrogen bond donor function, which is believed to be necessary for inducing the conformational changes required for PP2A activation.[1] Consequently, **TRC-766** does not impact cell viability and shows minimal to no effect in clonogenic assays, making it an ideal negative control to validate the specific effects of active SMAP compounds.[1]



ARV-766 (Luxdegalutamide): A PROTAC Androgen Receptor Degrader

ARV-766 is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR), a key driver of prostate cancer growth.[3][4] This molecule has shown significant promise in preclinical and clinical studies for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[5][6][7]

Mechanism of Action

As a heterobifunctional molecule, ARV-766 consists of a ligand that binds to the androgen receptor and another ligand that recruits an E3 ubiquitin ligase.[5][6] This proximity induces the formation of a ternary complex between the AR and the E3 ligase, leading to the ubiquitination of the AR.[5] The ubiquitin-tagged AR is then recognized and degraded by the proteasome.[5] This event-driven mechanism of action allows for the catalytic degradation of the AR, effectively down-regulating its protein levels.[5] A key advantage of ARV-766 is its ability to degrade not only wild-type AR but also clinically relevant AR ligand-binding domain (LBD) mutants, such as L702H, H875Y, and T878A, which are associated with resistance to current therapies.[4][7]

Experimental Protocols & Data

While detailed synthetic protocols for either **TRC-766** molecule are not publicly available in the reviewed literature, the following sections outline the typical experimental use of the PP2A-binding control and the reported clinical trial design for ARV-766.

Table 1: In Vitro Experimental Parameters for TRC-766 (PP2A Negative Control)



Parameter	LNCaP Cells	22Rv1 Cells	Reference
Cell Viability Assay (MTT)	[1]		
Treatment Concentrations	10, 20, 30, 40 μΜ	10, 20, 30, 40 μΜ	[1]
Incubation Time	48 hours	48 hours	[1]
Clonogenic Assay	[1]		
Treatment Concentrations	5, 7.5, 10, 12.5, 15 μM	5, 7.5, 10, 12.5, 15 μΜ	[1]
Incubation Time	12 days	12 days	[1]

Table 2: Clinical Trial Information for ARV-766

(Luxdegalutamide)

Parameter	Details	Reference
Clinical Trial Identifier	NCT05067140	[4][7]
Phase	Phase 1/2	[4][7]
Patient Population	Men with metastatic castration- resistant prostate cancer (mCRPC) who have progressed on prior novel hormonal agent therapy.	[6][7]
Intervention	Oral ARV-766 daily	[6]
Dosage (Phase 2 Expansion)	100 mg or 300 mg	[6]
Primary Objectives	To evaluate the clinical activity and safety of ARV-766.	[6]

Signaling Pathway & Workflow Diagrams

The following diagrams illustrate the mechanism of action for both molecules.



PP2A Complex

No Activation

Inactive PP2A

No Dephosphorylation

Downstream Substrates
(e.g., p-AKT, p-ERK)

Promotes

Cell Survival & Proliferation

TRC-766 (Negative Control) Interaction with PP2A



Ternary Complex Formation ARV-766 Binds Recruits Androgen Receptor (AR) E3 Ubiquitin Ligase Catalyzes Ubiquitination & Degradation AR Ubiquitination Targeted to Proteasome Degrades Degraded AR

ARV-766 (PROTAC) Mechanism of Action

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